Ethyl 8-hydroxyquinoline-7-carboxylate
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Overview
Description
Ethyl 8-hydroxyquinoline-7-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities This compound is characterized by the presence of an ethyl ester group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring The quinoline ring itself is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyquinoline-7-carboxylate typically involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as acetone, to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyquinoline-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydroquinoline derivatives from reduction, and various substituted quinoline derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Ethyl 8-hydroxyquinoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyquinoline-7-carboxylate involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes and interfere with cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Ethyl 8-hydroxyquinoline-7-carboxylate can be compared with other 8-hydroxyquinoline derivatives, such as:
5,7-Dibromo-8-hydroxyquinoline: Known for its potent antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.
8-Hydroxyquinoline-2-carboxylic acid: Exhibits similar chelating properties but with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
CAS No. |
55477-70-8 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 8-hydroxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-7,14H,2H2,1H3 |
InChI Key |
JPYAGQYPYJEZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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